

In-Depth Technical Guide to the Spectroscopic Data of Chlorogentisylquinone

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Compound of Interest

Compound Name: Chlorogentisylquinone

CAS No.: 333344-08-4

Cat. No.: B1244671

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorogentisylquinone is a naturally occurring small molecule that has garnered interest within the scientific community for its inhibitory activity against neutral sphingomyelinase (N-SMase). This enzyme plays a crucial role in cellular signaling pathways by catalyzing the hydrolysis of sphingomyelin to ceramide. Dysregulation of N-SMase activity has been implicated in various pathological conditions, making inhibitors like **Chlorogentisylquinone** valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of the spectroscopic data available for **Chlorogentisylquinone**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and further investigation.

Physicochemical Properties

Chlorogentisylquinone is described as a reddish powder. Its molecular formula has been determined to be $C_{14}H_{11}ClO_5$ based on High-Resolution Fast Atom Bombardment Mass

Spectrometry (HR-FAB-MS). The compound is soluble in methanol and acetone.

Spectroscopic Data

The structural elucidation of **Chlorogentisylquinone** was achieved through a combination of spectroscopic techniques. The following sections detail the key NMR and MS data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the elemental composition of **Chlorogentisylquinone**.

Technique	Ion	Observed m/z	Calculated m/z	Molecular Formula
HR-FAB-MS (negative)	[M-H] ⁻	293.0216	293.0217	C ₁₄ H ₁₀ ClO ₅

Nuclear Magnetic Resonance (NMR) Data

The one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, HMQC, and HMBC, were instrumental in elucidating the detailed chemical structure of **Chlorogentisylquinone**. The spectra were recorded in acetone-d₆.

¹H NMR Spectroscopic Data (Acetone-d₆)

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
3-H	6.91	d	2.0
5-H	6.78	d	2.0
1'-H ₂	4.60	s	
4'-H	6.47	t	2.0
6'-H	6.42	d	2.0

¹³C NMR Spectroscopic Data (Acetone-d₆)

Position	Chemical Shift (δ) in ppm
1	187.5
2	161.2
3	110.1
4	182.0
5	108.8
6	165.8
1'	38.2
2'	157.1
3'	111.8
4'	134.1
5'	108.3
6'	131.8

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the characterization of **Chlorogentisylquinone**.

Isolation and Purification

Chlorogentisylquinone was isolated from the culture broth of the marine fungus *Penicillium* sp. The process involved:

- Solvent Extraction: The culture filtrate was extracted with ethyl acetate.
- Silica Gel Chromatography: The crude extract was subjected to silica gel column chromatography.

- Sephadex LH-20 Chromatography: Further purification was achieved using a Sephadex LH-20 column.
- Preparative HPLC: The final purification step was carried out using preparative high-performance liquid chromatography (HPLC).

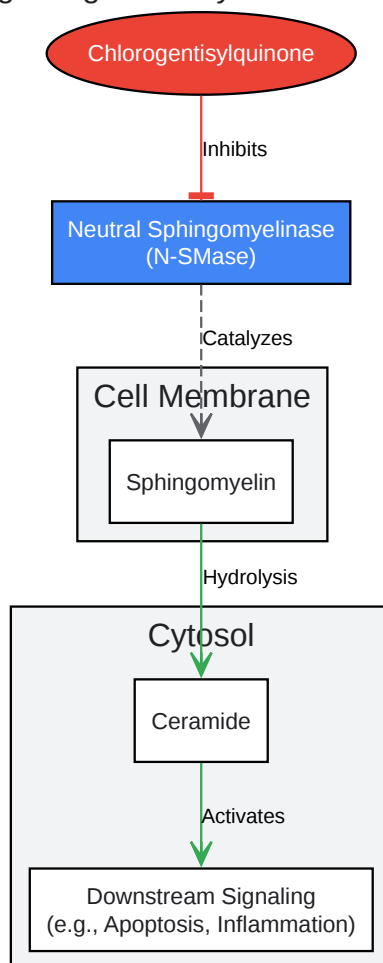
Spectroscopic Analysis

- UV-Visible Spectroscopy: The UV-visible spectrum was recorded in methanol, showing absorption maxima at 265, 330, and 430 nm.
- Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a JEOL JMS-AX505HA mass spectrometer.
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker AM-500 spectrometer in acetone- d_6 . Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Signaling Pathway and Biological Activity

Chlorogentisylquinone has been identified as an inhibitor of neutral sphingomyelinase (N-SMase). This enzyme is a key component of the sphingomyelin signaling pathway.

Simplified Sphingomyelin Signaling Pathway and Inhibition by Chlorogentisylquinone



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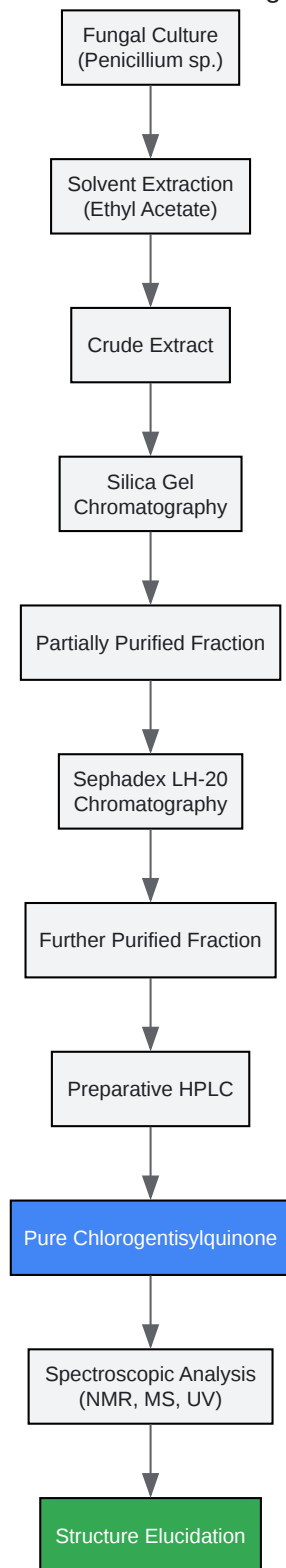
Caption: Inhibition of N-SMase by **Chlorogentisylquinone**.

The inhibition of N-SMase by **Chlorogentisylquinone** blocks the conversion of sphingomyelin to ceramide. Ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular processes, including apoptosis, cell growth, and inflammation. By reducing ceramide production, **Chlorogentisylquinone** can modulate these downstream signaling events. This makes it a valuable molecular probe for studying the roles of N-SMase and ceramide in cellular physiology and pathology.

Experimental Workflow

The general workflow for the isolation and characterization of **Chlorogentisylquinone** is depicted below.

Experimental Workflow for Chlorogentisylquinone



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Caption: Isolation and characterization workflow.

This workflow highlights the multi-step purification process required to isolate **Chlorogentisylquinone** from its natural source, followed by the critical spectroscopic analysis for structural determination.

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